4-Iodo-5-methyl-1H-pyrazol-3-amine
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Overview
Description
4-Iodo-5-methyl-1H-pyrazol-3-amine, also known as IMPA, is an organic compound that has been widely studied for its numerous applications in scientific research. IMPA is a heterocyclic compound and is composed of the elements nitrogen, hydrogen, carbon, and iodine. IMPA has been found to have a variety of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Pyrazole Derivatives : The synthesis and characterization of pyrazole derivatives, including the structural analysis through X-ray crystallography, are explored, showing their potential in pharmacological applications, particularly in antitumor, antifungal, and antibacterial activities (Titi et al., 2020).
Material Properties and Applications
- Nonlinear Optical Studies : Research on the synthesis and molecular structure of pyrazol-5-amine derivatives has shown their significance in nonlinear optical studies, indicating potential applications in photonics and material science (Tamer et al., 2016).
- Detonation Properties : The study of substituted 1H-pyrazoles, including their geometric and electronic structures, highlights their potential as high-energy density materials, comparable to well-known explosives like RDX and HMX (Ravi et al., 2010).
Chemical Reactivity and Synthesis
- Reductive Cyclization in Pyrazole Derivatives : Investigations into the reductive cyclization of pyrazole derivatives, crucial for synthesizing complex organic compounds, highlight the role of intramolecular hydrogen bonds in influencing reactivity (Szlachcic et al., 2020).
- Multicomponent Synthesis : The development of one-pot, iodine-catalyzed multicomponent reactions for synthesizing pyrazole derivatives emphasizes efficient and functional group tolerant methodologies in organic synthesis (Pires et al., 2018).
Dye and Pigment Synthesis
- Synthesis of Heterocyclic Disazo Dyes : Research into synthesizing novel heterocyclic disazo dyes from pyrazolone derivatives has significant implications for the dye and pigment industry (Karcı, 2008).
Pharmacological and Biological Applications
- Anti-Inflammatory Properties : Studies on substituted N-phenyl-bipyrazole derivatives, including 3-methyl-5-phenyl-1H-pyrazol-1-yl, have shown promising anti-inflammatory properties, which could have significant pharmacological implications (Veloso et al., 2012).
Corrosion Inhibition
- Bipyrazolic Compounds in Corrosion Inhibition : The inhibitory effect of bipyrazole compounds on the corrosion of iron in acidic media highlights their potential application in materials science and industrial corrosion protection (Chetouani et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with various biological targets, contributing to their broad range of chemical and biological properties .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some pyrazole derivatives have shown potent antipromastigote activity, suggesting their interaction with specific cellular targets .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, leading to diverse pharmacological effects .
Pharmacokinetics
It’s reported that this compound has high gi absorption and is bbb permeant . These properties can significantly impact the bioavailability of the compound.
Result of Action
Pyrazole derivatives have been associated with a wide range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
4-iodo-5-methyl-1H-pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6IN3/c1-2-3(5)4(6)8-7-2/h1H3,(H3,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVKMQDLYRBZPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6IN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510998 |
Source
|
Record name | 4-Iodo-5-methyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81542-52-1 |
Source
|
Record name | 4-Iodo-5-methyl-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81542-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-5-methyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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